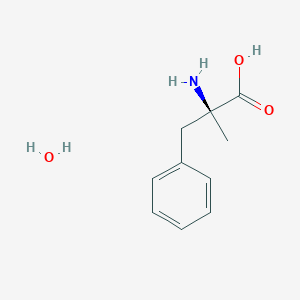

2-Methyl-L-phenylalanine monohydrate

Description

BenchChem offers high-quality 2-Methyl-L-phenylalanine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-L-phenylalanine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFWSMJVNXSYRC-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Peptide Stability and Conformation: A Technical Guide to 2-Methyl-L-phenylalanine Monohydrate

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and high conformational flexibility. The incorporation of non-natural,

Physicochemical Profiling & Structural Causality

2-Methyl-L-phenylalanine monohydrate is a chiral, non-natural amino acid derivative characterized by the addition of a methyl group at the

The Causality of the Monohydrate State

In its crystalline form, this compound exists as a monohydrate, meaning one stoichiometric molecule of water is incorporated into the crystal lattice per molecule of the amino acid 1[1].

-

Experimental Implication: The hydrated lattice significantly lowers the hygroscopicity of the bulk powder compared to its anhydrous counterpart. For researchers, this ensures that the compound does not rapidly absorb atmospheric moisture during weighing, thereby maintaining precise molarity when preparing stock solutions for synthesis.

Quantitative Data Summary

The following table synthesizes the core physical and chemical parameters critical for laboratory handling and analytical verification.

| Property | Value |

| IUPAC Name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid 2[2] |

| CAS Registry Number | 23239-35-2 3[3] |

| Molecular Formula | C₁₀H₁₃NO₂ · H₂O |

| Molecular Weight | 197.23 g/mol (Monohydrate) / 179.22 g/mol (Anhydrous) 3[3] |

| Melting Point | 244 - 246 °C3[3] |

| Appearance | White to faint yellow powder |

| GHS Hazard Classification | Acute Tox. 4 (H302: Harmful if swallowed)4[4] |

The Mechanism of Conformational Restriction & Stability

The primary utility of 2-Methyl-L-phenylalanine in drug development lies in its ability to dictate peptide topology. Native peptides are highly flexible, leading to off-target binding and rapid degradation by endogenous peptidases.

Mechanistic Causality:

Replacing the

Furthermore, this alkylation acts as a physical shield. By blocking the scissile bond, it prevents recognition and cleavage by exopeptidases (such as carboxypeptidase A) 1[1]. In the development of opioid peptide analogues (e.g., endomorphin-2), such alkylation has been proven to enhance hydrophobicity, limit rotational freedom, and drastically improve both receptor binding affinity and in vivo stability 5[5].

Logical flow of structural causality: How α-methylation enhances peptide stability.

Advanced Applications in Drug Development

Beyond stabilizing standard peptides, 2-Methyl-L-phenylalanine is a critical building block in advanced therapeutic and diagnostic applications 6[6]:

-

Receptor Antagonists: It is utilized in the synthesis of high-affinity tachykinin NK2 receptor antagonists, where rigid spatial orientation of the phenyl ring is required for receptor pocket docking1[1].

-

Oncology PET Imaging: Radiofluorinated analogues of methylphenylalanine are engineered to target the LAT1 amino acid transporter system, which is heavily overexpressed in various tumors. The

-methyl group ensures the tracer is not metabolized intracellularly, trapping the signal for high-contrast Positron Emission Tomography (PET) imaging7[7].

Self-Validating Protocol: SPPS with Hindered Amino Acids

Coupling

Causality of Experimental Choices: To overcome the activation energy barrier of the sterically hindered transition state, we must employ highly reactive uronium reagents (HATU) combined with microwave assistance. However, if the first coupling is incomplete, a second coupling using a phosphonium-based reagent (PyAOP) is mandatory. Why? Uronium reagents like HATU can react with the uncoupled hindered amine to form a stable, dead-end guanidinium species, permanently capping the peptide. Phosphonium reagents do not cause this side reaction, allowing the difficult coupling to proceed safely to completion.

Step-by-Step Methodology: Microwave-Assisted Coupling

This protocol is designed as a self-validating loop, ensuring sequence integrity before proceeding to deprotection.

-

Resin Preparation: Swell the resin-bound peptide in DMF for 20 minutes. Ensure the N-terminus is fully deprotected (free amine).

-

Primary Activation (Uronium): In a separate vial, dissolve 4.0 equivalents of Fmoc-2-Methyl-L-phenylalanine and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow pre-activation for exactly 2 minutes.

-

Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 20 minutes.

-

Validation (Kaiser Test): Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test.

-

If the beads are colorless: The coupling is successful. Proceed to step 6.

-

If the beads are blue (positive for free amines): Proceed to step 5.

-

-

Secondary Coupling (Phosphonium): Dissolve 4.0 eq of the amino acid and 4.0 eq of PyAOP in DMF. Add 8.0 eq of DIEA. React at 75°C for an additional 30 minutes. Re-test.

-

Capping: Treat the resin with 10% Acetic Anhydride and 10% DIEA in DMF for 10 minutes to cap any trace unreacted amines, preventing the formation of complex deletion impurities.

Optimized self-validating SPPS workflow for sterically hindered α,α-dialkyl amino acids.

References

-

Title : L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem - NIH Source : nih.gov URL : [Link]

-

Title : Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC - NIH Source : nih.gov URL :[Link]

-

Title : Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET - ResearchGate Source : researchgate.net URL :[Link]

Sources

- 1. CAS 23239-35-2: 2-Methyl-L-phenylalanine monohydrate [cymitquimica.com]

- 2. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 5. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-L-phenylalanine Monohydrate (CAS 23239-35-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-L-phenylalanine monohydrate, with a CAS number of 23239-35-2, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. Structurally, it is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of a methyl group at the alpha-carbon. This seemingly minor modification imparts unique stereochemical and physiological properties, rendering it a valuable tool in biochemical research and a promising building block in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, biological significance, and key experimental protocols.

Physicochemical Properties

2-Methyl-L-phenylalanine monohydrate typically presents as a white to off-white fine crystalline powder.[3][4] The presence of the alpha-methyl group introduces a chiral center, and the biologically relevant stereoisomer is the (S)-enantiomer, also denoted as the L-form.[1] As a monohydrate, each molecule of the amino acid is associated with one molecule of water, which can influence its solubility and stability.[1][2]

| Property | Value | Source |

| CAS Number | 23239-35-2 | [5] |

| Molecular Formula | C₁₀H₁₃NO₂ · H₂O | [1][2] |

| Molecular Weight | 197.23 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 244-246 °C | [3] |

| Boiling Point | 312.8 °C at 760 mmHg | [3] |

| Density | 1.166 g/cm³ | [3] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage | 0-8 °C | [5] |

Synthesis and Characterization

The enantioselective synthesis of α-methylated amino acids is a topic of significant interest in organic chemistry. While various methods have been developed, a common strategy involves the stereospecific alkylation of a chiral glycine equivalent. One such approach utilizes an imidazolidinone template to ensure high stereoselectivity.

Representative Synthesis Workflow

Caption: Generalized workflow for the synthesis of 2-Methyl-L-phenylalanine.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-Methyl-L-phenylalanine monohydrate.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the benzyl group, the singlet for the α-methyl group, and exchangeable protons of the amine and carboxylic acid. |

| ¹³C-NMR | Resonances for the aromatic carbons, the methylene carbon, the quaternary α-carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid and water of hydration, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the anhydrous molecule, along with characteristic fragmentation patterns. |

| Chiral HPLC | A single major peak confirming high enantiomeric purity. |

Biological Significance and Mechanism of Action

The primary biological significance of 2-Methyl-L-phenylalanine lies in its interaction with the L-type amino acid transporter 1 (LAT1) . LAT1, also known as solute carrier family 7 member 5 (SLC7A5), is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, isoleucine, and phenylalanine.[6]

Crucially, LAT1 is overexpressed in a wide variety of human cancers, where it plays a pivotal role in supplying the essential amino acids necessary for rapid cell growth and proliferation.[7] By facilitating the uptake of these amino acids, LAT1 activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, protein synthesis, and metabolism.[1][4][8]

The α-methyl group of 2-Methyl-L-phenylalanine is a key structural feature that enhances its selectivity for LAT1 over other amino acid transporters.[9] This selectivity makes it a valuable molecular probe for studying LAT1 function and a promising scaffold for the development of targeted cancer therapeutics. By competitively inhibiting LAT1, 2-Methyl-L-phenylalanine can disrupt the supply of essential amino acids to cancer cells, leading to the inhibition of mTORC1 signaling and subsequent suppression of tumor growth.

LAT1-mTORC1 Signaling Pathway

Caption: The role of LAT1 in mTORC1 signaling and its inhibition.

Key Experimental Protocols

Protocol 1: In Vitro LAT1 Inhibition Assay

This protocol describes a method to assess the inhibitory potential of 2-Methyl-L-phenylalanine on LAT1-mediated amino acid uptake in cancer cells.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., HT-29, A549)

-

Cell culture medium and supplements

-

2-Methyl-L-phenylalanine monohydrate

-

Radiolabeled L-leucine (e.g., ³H-L-leucine or ¹⁴C-L-leucine)

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture: Culture the selected cancer cell line to 80-90% confluency in appropriate multi-well plates.

-

Preparation of Test Compound: Prepare a stock solution of 2-Methyl-L-phenylalanine monohydrate in a suitable solvent (e.g., water or PBS) and create a series of dilutions to be tested.

-

Pre-incubation: Wash the cells with pre-warmed PBS. Pre-incubate the cells with the different concentrations of 2-Methyl-L-phenylalanine for 15-30 minutes at 37°C. Include a vehicle control (no inhibitor).

-

Uptake Assay: Add the radiolabeled L-leucine to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of 2-Methyl-L-phenylalanine by plotting the percentage of inhibition of radiolabeled L-leucine uptake against the concentration of the inhibitor.

Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating 2-Methyl-L-phenylalanine into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-2-Methyl-L-phenylalanine

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected natural amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Coupling of Fmoc-2-Methyl-L-phenylalanine:

-

Pre-activate Fmoc-2-Methyl-L-phenylalanine (e.g., 4 equivalents) with the coupling reagent (e.g., HBTU, 3.95 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. The steric hindrance from the α-methyl group may necessitate a longer coupling time or the use of a more potent coupling reagent like HATU.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

Safety and Handling

2-Methyl-L-phenylalanine monohydrate should be handled in accordance with standard laboratory safety procedures.[8] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[8][10] In case of contact with eyes or skin, rinse thoroughly with water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][10]

Conclusion

2-Methyl-L-phenylalanine monohydrate is a valuable and versatile non-natural amino acid with significant potential in both fundamental research and drug discovery. Its unique structural feature, the α-methyl group, confers enhanced selectivity for the LAT1 transporter, a key player in cancer cell metabolism. This property makes it an excellent tool for probing the LAT1-mTORC1 signaling axis and a promising lead for the development of targeted anti-cancer therapies. The protocols and information provided in this guide are intended to support researchers in harnessing the full potential of this intriguing molecule.

References

-

AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Scalise, M., Galluccio, M., Console, L., & Pochini, L. (2020). The L-Type Amino Acid Transporter 1 (LAT1): A Promising Target for Cancer Treatment. Frontiers in Pharmacology, 11, 594829.

-

Peptides. (n.d.). H-Phe(2-Me)-OH [80126-53-0]. Retrieved from [Link]

-

Cellseco. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- Watabe, T., et al. (2021). Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading. Cancers, 13(21), 5521.

-

Anaspec. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]

- Huttu, K., et al. (2024). Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). European Journal of Pharmaceutical Sciences, 194, 106703.

-

University of Texas at Dallas. (n.d.). Peptide Day 2 Experimental Procedure – Preparation of Methyl L-Phenylalaninate Hydrochloride. Retrieved from [Link]

- Karakus, E., & Pekyardimci, S. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology, 194(2), 793-808.

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1081.

Sources

- 1. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. libir.josai.ac.jp [libir.josai.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. fredi.hepvs.ch [fredi.hepvs.ch]

Stability and Storage of 2-Methyl-L-phenylalanine Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Methyl-L-phenylalanine monohydrate. As a crucial building block in peptide synthesis and various pharmaceutical applications, a thorough understanding of its stability profile is paramount for ensuring the integrity, efficacy, and safety of research and drug development projects. This document synthesizes known physicochemical properties with established principles of pharmaceutical stability testing to offer a practical and scientifically grounded resource.

Physicochemical Properties and Their Implications for Stability

2-Methyl-L-phenylalanine monohydrate is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the alpha-carbon. This structural modification, along with the presence of a water molecule of hydration, significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of 2-Methyl-L-phenylalanine Monohydrate

| Property | Value/Description | Implication for Stability |

| Chemical Formula | C10H15NO3 | The presence of amino and carboxylic acid groups, and an aromatic ring, suggests potential susceptibility to oxidation, deamination, and photolytic degradation. |

| Molecular Weight | 197.23 g/mol | Not a direct indicator of stability, but essential for analytical quantification. |

| Appearance | White to off-white fine crystalline powder. | Changes in color or appearance can be a primary indicator of degradation. |

| Water of Hydration | Monohydrate | The presence of bound water can influence solid-state stability and hygroscopicity. Dehydration or further water uptake can lead to phase transformations. |

| Storage Temperature | Room temperature or 0-8 °C. | Suggests that the compound is relatively stable at ambient conditions, but colder temperatures may be recommended for long-term storage to minimize degradation. |

| Solubility | Slightly soluble in aqueous acid and water. | Affects the choice of solvents for formulation and analytical testing. Degradation is often accelerated in solution. |

Potential Degradation Pathways

While specific degradation pathways for 2-Methyl-L-phenylalanine monohydrate are not extensively documented in publicly available literature, we can infer potential routes based on the known degradation of L-phenylalanine and other amino acids. These pathways are critical to investigate during forced degradation studies to develop stability-indicating analytical methods.

Caption: Potential degradation pathways for 2-Methyl-L-phenylalanine monohydrate.

Solid-State Degradation

-

Dehydration: As a monohydrate, the loss of the water molecule is a primary concern. This can be induced by heat or low humidity and may lead to a change in the crystal structure, potentially affecting dissolution and bioavailability. The solid-state hydration behavior of amino acids can be complex, with the potential for the formation of different hydrate phases.

-

Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation and deamination. For phenylalanine, pyrolysis can lead to the formation of phenethylamine and other secondary reaction products. The methyl group in 2-Methyl-L-phenylalanine may influence the kinetics and products of thermal degradation. Studies on aromatic amino acids have shown that they are relatively stable up to around 200°C in their dry form.

-

Oxidative Degradation: The aromatic ring of phenylalanine is susceptible to oxidation, which can be catalyzed by the presence of oxygen, metal ions, and light. This can lead to the formation of hydroxylated species, similar to tyrosine. The amino group can also be a site for oxidation.

Solution-State Degradation

-

Hydrolysis: While the core amino acid structure is generally stable to hydrolysis, any formulated product containing esters or other labile groups would be susceptible.

-

Photodegradation: In solution, exposure to UV and visible light can lead to the degradation of the phenylalanine ring. The photochemical properties of phenylalanine are largely governed by the benzene chromophore. Photodegradation can result in the formation of various by-products, including those resulting from hydroxylation and cleavage of the N-C bond.

Recommended Storage and Handling Conditions

Based on available supplier information and general best practices for amino acids, the following storage and handling conditions are recommended to ensure the long-term stability of 2-Methyl-L-phenylalanine monohydrate.

Table 2: Recommended Storage and Handling

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C) for short-term use. For long-term storage, refrigeration (2-8°C) is advisable. | Lower temperatures slow down the rate of chemical degradation reactions. |

| Humidity | Keep in a dry environment. Store in a tightly sealed container with a desiccant if necessary. | As a monohydrate, the compound's stability can be affected by changes in ambient humidity, potentially leading to dehydration or further water absorption. |

| Light | Protect from light. Store in an opaque or amber container. | The aromatic ring is susceptible to photodegradation. |

| Atmosphere | For maximum stability, especially for long-term storage of reference standards, store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | These can directly react with and degrade the amino acid. |

Stability Testing: A Protocol Framework

A comprehensive stability testing program for 2-Methyl-L-phenylalanine monohydrate should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Caption: Experimental workflow for forced degradation studies.

Table 3: Suggested Forced Degradation Conditions

| Stress Condition | Solid State | Solution State | Potential Degradation |

| Thermal | Expose to elevated temperatures (e.g., 60°C, 80°C) for a defined period. | Reflux in a suitable solvent (e.g., water, methanol) at elevated temperatures. | Dehydration, decarboxylation, deamination. |

| Humidity | Expose to high relative humidity (e.g., 75% RH, 90% RH) at a controlled temperature. | Not applicable. | Hygroscopic water uptake, potential for hydrolysis if impurities are present, phase changes. |

| Oxidative | Expose to an oxygen-rich atmosphere or solid-phase oxidizing agents. | Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. | Formation of hydroxylated species and other oxidation products. |

| Photolytic | Expose to a light source compliant with ICH Q1B guidelines (UV and visible light). | Expose a dilute solution to a light source compliant with ICH Q1B guidelines. | Photodegradation of the aromatic ring, formation of photo-oxidation products. |

| Acid/Base | Not typically performed. | Treat with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. | Deamination, and potential for other pH-dependent reactions. |

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches to establish a re-test period or shelf life. The storage conditions should be selected based on the climatic zones relevant to the intended market.

Table 4: ICH Recommended Long-Term Stability Testing Conditions

| Climatic Zone | Description | Long-Term Storage Condition |

| I | Temperate | 21°C ± 2°C / 45% RH ± 5% RH |

| II | Subtropical and Mediterranean | 25°C ± 2°C / 60% RH ± 5% RH |

| III | Hot and Dry | 30°C ± 2°C / 35% RH ± 5% RH |

| IVa | Hot and Humid | 30°C ± 2°C / 65% RH ± 5% RH |

| IVb | Hot and Very Humid | 30°C ± 2°C / 75% RH ± 5% RH |

An accelerated stability study at 40°C ± 2°C / 75% RH ± 5% RH for 6 months is also recommended to support the proposed shelf life.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately assessing the stability of 2-Methyl-L-phenylalanine monohydrate. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

-

HPLC with UV Detection: The aromatic ring of the molecule allows for UV detection, typically in the range of 200-280 nm. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like trifluoroacetic acid) is often employed to separate the parent compound from its degradation products.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for the identification and characterization of degradation products observed during forced degradation and formal stability studies.

-

Chiral HPLC: To ensure that racemization does not occur under stress conditions, a chiral HPLC method may be necessary.

-

Karl Fischer Titration: To quantify the water content and monitor for dehydration or hygroscopicity.

-

Powder X-Ray Diffraction (PXRD): To assess changes in the crystalline form of the solid material.

Conclusion

While 2-Methyl-L-phenylalanine monohydrate is generally stable under recommended storage conditions, its chemical structure suggests a susceptibility to degradation via oxidation, photolysis, and at elevated temperatures, deamination and decarboxylation. As a hydrated compound, its physical stability is also dependent on the ambient humidity. For researchers and drug development professionals, it is imperative to implement a robust stability testing program based on ICH guidelines. This includes comprehensive forced degradation studies to understand potential degradation pathways and the development of a validated, stability-indicating analytical method. Adherence to the recommended storage conditions—cool, dry, and dark—is essential to maintain the quality, purity, and integrity of this important molecule.

References

- Oxidation of Amino Acids. Fundamentals of Biochemistry.

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

-

Quality Guidelines. ICH. [Link]

- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

- Oxidative deamin

-

Amino acids are degraded to compounds that can be metabolized to CO2... ResearchGate. [Link]

- ICH Q1A(R2) Stability testing of new drugs and products (Revised guideline). European Medicines Agency.

-

Thermal Decomposition Pathways of Phenylalanine and Glutamic Acid and the Interaction Mechanism between the Two Amino Acids and Glucose. (2022, February 16). SSRN. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). [Link]

- Metal-ion mediated photolytic regulation of diphenylalanine stability: Implications for prebiotic chemical evolution. (2025, December 13). PMC.

- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, December 14). Asian Journal of Pharmaceutics.

-

The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. ElectronicsAndBooks. [Link]

-

9.7: Degradation of amino acids. (2023, September 21). Chemistry LibreTexts. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. [Link]

-

Hygroscopicity Evaluation. Technology Networks. [Link]

-

Oxidative deamination. (2018, January 1). GPnotebook. [Link]

-

Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

-

(PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016, August 20). ResearchGate. [Link]

-

Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. (2025, August 7). ResearchGate. [Link]

-

Accelerated stability and forced degradation studies. Alphalyse. [Link]

-

Thermal Degradation of Aromatic Amino Acids. J-Stage. [Link]

-

(PDF) Mechanism of Phenylalanine Destruction under the Influence of UV Radiation and Reactive Oxygen Species. (2025, June 2). ResearchGate. [Link]

- Thermal degradation of 18 amino acids during pyrolytic processes. (2024, November 25). PMC.

-

Nonvolatile Compounds Formed on the Thermal Degradation of Phenylalanine. ACS Publications. [Link]

-

Understanding the solid-state hydration behavior of a common amino acid: identification, structural characterization, and hydration/dehydration processes of new hydrate phases of l-lysine. UCL Discovery. [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025, September 10). LinkedIn.

-

Susceptible amino acids to chemical degradation. ResearchGate. [Link]

-

Chemical structures of Phenylalanine and common Phenylalanine photo-oxidation products such as ortho- and meta-Tyr. ResearchGate. [Link]

-

Analytical Methods for Amino Acids. Shimadzu. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International. [Link]

-

Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. PubMed. [Link]

- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz

- Hydration-Induced Structural Changes in the Solid State of Protein: A SAXS/WAXS Study on Lysozyme. PMC.

- The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. (2024, August 6). PMC.

- Determination of clathrate hydrates stability conditions and water activity in aqueous solutions containing natural amino acid and its blend with ionic liquid, alcohol,

The "Magic Methyl" Paradigm: Engineering Peptide Conformation and Pharmacokinetics via 2-Methylphenylalanine Substitution

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2-methylphenylalanine (ortho-methylphenylalanine) stands out as a powerful structural modifier. By introducing a single methyl group at the ortho position of the phenyl ring, drug developers can leverage profound steric effects to lock peptide conformations, enhance receptor binding affinity, and drastically improve metabolic stability. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for integrating 2-methylphenylalanine into therapeutic pipelines.

Mechanistic Foundations: The "Magic Methyl" Effect

The addition of a seemingly innocuous methyl group can drastically alter a molecule's pharmacological profile—a phenomenon widely documented as the [1]. When applied to phenylalanine, the ortho-methyl substitution exerts its influence through three primary mechanisms:

A. Conformational Locking via Steric Hindrance

In canonical phenylalanine, the phenyl ring rotates freely around the

B. Thermodynamic Optimization of Binding

Binding affinity is governed by the delicate balance of enthalpy and entropy. The 2-methyl substitution optimizes both:

-

Entropic Pre-organization: Because the amino acid is already locked into its bioactive conformation, the entropic penalty typically paid upon receptor binding is minimized.

-

Desolvation Energy: The methyl group increases local lipophilicity. This reduces the free energy of desolvation required to strip water molecules from the ligand as it enters a hydrophobic receptor pocket, potentially boosting potency by up to 10-fold[1].

C. Proteolytic Shielding

The steric bulk of the ortho-methyl group acts as a physical shield for adjacent peptide bonds. Endopeptidases, which require precise geometric alignment to hydrolyze the amide backbone, are sterically blocked from accessing the cleavage site, thereby extending the in vivo half-life of the peptide.

Fig 1: Logical pathway of how 2-methyl substitution enhances target binding affinity.

Quantitative Impact on Pharmacodynamics & Pharmacokinetics

To understand the practical value of this substitution, we must quantify the differences between canonical phenylalanine and its ortho-methylated counterpart. The table below summarizes the structural and kinetic shifts observed in peptidomimetic design, such as in the development of [3] and[4].

| Property | Phenylalanine (Phe) | 2-Methylphenylalanine (2-MePhe) | Mechanistic Rationale |

| Side-Chain Flexibility | High (Unrestricted | Restricted | Ortho-methyl creates steric clash with the peptide backbone. |

| Desolvation Penalty | Baseline ( | Reduced | Increased lipophilicity lowers the energy required to shed water. |

| Proteolytic Stability | Susceptible to endopeptidases | Highly Resistant | Steric bulk physically shields adjacent amide bonds from enzymes. |

| Receptor Binding ( | Baseline | Up to 10-fold increase | Entropic pre-organization into the perpendicular aryl conformation. |

| Target Selectivity | Broad / Promiscuous | Highly Specific | Rigid conformation prevents binding to off-target receptor pockets. |

Self-Validating Experimental Protocols

Working with sterically hindered non-canonical amino acids requires specialized synthetic and analytical workflows. The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical errors are caught immediately.

Protocol 1: Asymmetric Synthesis via Pd-Catalyzed Ortho-C(sp2)-H Activation

Standard electrophilic aromatic substitution lacks the regiocontrol necessary for exclusive ortho-methylation. Instead, a Palladium-catalyzed directed C-H activation is employed[3].

-

Substrate Preparation: Protect the

-amino group (e.g., Phthalimide) and the carboxyl group to prevent catalyst poisoning and direct the metalation. -

Metalation & Coupling: React the protected Phe with Methyl Iodide (MeI) in the presence of

and a silver salt (e.g.,-

Causality: The directing group coordinates the Pd(II) center, bringing it into proximity with the ortho-C-H bond. This drastically lowers the activation energy for C-H insertion, ensuring exclusive ortho-substitution over meta/para positions.

-

-

Deprotection & Hydrogenolysis: Remove protecting groups under standard conditions.

-

Self-Validation (Chiral HPLC): Run the final product through a chiral stationary phase HPLC. Validation Check: The harsh metal-catalyzed conditions must not exceed an 8% racemization threshold at the

-carbon. If enantiomeric excess (ee) is

Protocol 2: Fmoc-SPPS Incorporation of 2-MePhe

The steric bulk that provides proteolytic stability also makes 2-MePhe notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS).

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF.

-

Pre-Activation: Mix Fmoc-2-MePhe-OH with HATU, HOAt, and DIEA (1:1:1:2 ratio) for 3 minutes prior to addition to the resin.

-

Causality: Standard HOBt is insufficient. HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The adjacent nitrogen in the HOAt ring provides an anchoring hydrogen bond that accelerates the nucleophilic attack of the resin-bound amine, overcoming the ortho-methyl steric shield.

-

-

Extended Coupling: React at 75°C under microwave irradiation for 15 minutes.

-

Self-Validation (Kaiser Test): Perform a colorimetric Kaiser test.

-

Validation Check: A blue resin indicates unreacted primary amines (failed coupling). A yellow resin indicates complete coupling.

-

-

Capping: If the Kaiser test is marginally positive, do not proceed to the next amino acid. Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences, ensuring the final purification yields high-purity product.

Fig 2: Optimized SPPS workflow for sterically hindered 2-methylphenylalanine coupling.

Protocol 3: Binding Affinity Validation via Surface Plasmon Resonance (SPR)

To prove that the 2-MePhe substitution successfully locked the bioactive conformation, kinetic binding must be evaluated.

-

Immobilization: Covalently attach the target receptor to a CM5 sensor chip via amine coupling.

-

Analyte Injection: Inject the 2-MePhe modified peptide at five varying concentrations (e.g., 1nM to 100nM) over the chip.

-

Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

) and dissociation rate (-

Causality: If the conformational lock hypothesis holds true, the modified peptide will exhibit a significantly faster

(due to reduced entropic penalty) compared to the wild-type Phe peptide.

-

-

Self-Validation (

Analysis): Assess the Chi-square (-

Validation Check: A

value

-

Conclusion

The strategic substitution of phenylalanine with 2-methylphenylalanine represents a masterclass in rational drug design. By understanding the causality between steric hindrance, torsional restriction, and thermodynamic desolvation, researchers can engineer peptides that bypass traditional pharmacokinetic limitations. When coupled with rigorous, self-validating synthetic and analytical workflows, the "magic methyl" effect becomes a reliable and reproducible tool for developing next-generation therapeutics.

References

-

Nichols, D. E., & Kostuba, L. J. (1979). Steric effects of substituents on phenethylamine hallucinogens. 3,4-(Methylenedioxy)amphetamine analogues alkylated on the dioxole ring. Journal of Medicinal Chemistry, 22(10), 1264-1267. URL:[Link]

-

Barreiro, E. J., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, Juniper Publishers. URL:[Link]

-

Schiller, P. W., et al. (2000). Synthesis and in vitro activity profiles of DALDA analogues. European Journal of Medicinal Chemistry, 35(10), 895-901. URL:[Link]

-

Kim, D. H., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Drug Design, Development and Therapy, 11, 825-836. URL:[Link]

-

Zhao, Z., et al. (2013). Design, synthesis, biological evaluation, and docking studies of (S)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors. Chemical Biology & Drug Design, 82(4), 454-463. URL:[Link]

-

Schiller, P. W., et al. (1986). Conformational restriction of the Phe3 residue in a cyclic dermorphin analog: Effects on receptor selectivity and stereospecificity. Peptides, DTIC Document. URL:[Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, biological evaluation, and docking studies of (s)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Peptidomimetics: A Technical Guide to 2-Methyl-L-phenylalanine Monohydrate

Executive Summary

As a Senior Application Scientist in peptide chemistry, I frequently encounter the challenge of stabilizing short peptide sequences for therapeutic applications. Native peptides suffer from rapid proteolytic degradation and lack defined secondary structures in aqueous solutions. The strategic incorporation of α,α-disubstituted amino acids is a foundational technique to overcome these limitations. Among these, 2-Methyl-L-phenylalanine monohydrate (CAS: 23239-35-2), also known as α-methyl-L-phenylalanine, serves as a highly specialized building block. The addition of the methyl group at the α-carbon fundamentally alters the backbone dihedral angles (φ and ψ), restricting the conformational space and strongly inducing α-helical structures[1].

This technical whitepaper details the physicochemical profiling, mechanistic causality, and field-proven protocols for integrating this hindered amino acid into modern drug development workflows.

Physicochemical Profiling & Commercial Sourcing

Before initiating synthesis, sourcing high-purity raw materials is paramount. The monohydrate form is highly stable but requires specific handling during the transition to anhydrous, protected building blocks for Solid-Phase Peptide Synthesis (SPPS). As a monohydrate, it contains one molecule of water per molecule of the amino acid, which influences its solubility profile and necessitates dehydration prior to coupling[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (S)-2-Amino-2-methyl-3-phenylpropanoic acid monohydrate |

| CAS Number | 23239-35-2 |

| Molecular Formula | C10H13NO2·H2O[3] |

| Molecular Weight | 197.23 g/mol [3] |

| Appearance | White to off-white powder[3] |

| Melting Point | 244-246 °C[3] |

Table 2: Commercial Suppliers & Specifications

| Supplier | Purity | Application Focus |

| Sigma-Aldrich (Merck) | ≥98% | Analytical standard, general SPPS precursor |

| Alfa Chemistry | >98% | Bulk synthesis, experimental research[3] |

| CymitQuimica | ≥98% | Biochemical research, enzyme substrate studies[2] |

Mechanistic Causality: Why Alpha-Methylation?

The choice to use 2-Methyl-L-phenylalanine over standard L-phenylalanine is driven by two primary mechanistic advantages:

-

Proteolytic Resistance: The quaternary α-carbon creates severe steric clash within the active sites of common proteases (e.g., carboxypeptidase A). This physical barrier prevents the enzymatic hydrolysis of adjacent peptide bonds, drastically increasing the serum half-life of the resulting peptidomimetic[2].

-

Noncovalent Stapling: Recent breakthroughs have demonstrated that placing α-methyl-L-phenylalanine at i and i+4 positions enables "noncovalent stapling"[1]. The combination of the α-methyl group (which rigidifies the backbone via Ramachandran restriction) and the phenyl ring (which engages in π-π and hydrophobic packing) stabilizes the α-helix natively. This approach has been successfully used to create highly stable B-chain mimetics of human relaxin-3, targeting the RXFP3 receptor without the need for complex ruthenium-catalyzed ring-closing metathesis[1].

Mechanistic pathway of noncovalent stapling using alpha-methyl-L-phenylalanine.

Experimental Workflow: From Monohydrate to Peptidomimetic

A common pitfall in drug development is attempting to use the monohydrate directly in standard SPPS. The free amino acid must first be Fmoc-protected, and the water of hydration must be managed to prevent side reactions during activation. Furthermore, the steric bulk of the α-methyl group makes standard HBTU/DIPEA coupling highly inefficient, necessitating specialized protocols.

Protocol 1: Preparation and Fmoc-Protection of the Monohydrate

Causality: The monohydrate must be converted to an anhydrous, Fmoc-protected derivative (Fmoc-α-Me-Phe-OH) to be compatible with standard Fmoc-SPPS. The dehydration step is critical to prevent the quenching of coupling reagents later in the workflow.

-

Dissolution: Suspend 10 mmol of 2-Methyl-L-phenylalanine monohydrate in 20 mL of 10% aqueous Na₂CO₃. (Note: The basic environment deprotonates the amine, making it nucleophilic).

-

Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu in 20 mL of dioxane. Add this dropwise to the amino acid solution at 0 °C over 30 minutes.

-

Reaction: Stir at room temperature for 12 hours to ensure complete protection.

-

Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the product. Extract with ethyl acetate (3 x 30 mL).

-

Dehydration: Dry the combined organic layers over anhydrous MgSO₄. (Causality: This step removes the original water of hydration and any residual aqueous solvent).

-

Concentration: Evaporate the solvent under reduced pressure to yield Fmoc-α-Me-Phe-OH as a white powder.

Protocol 2: Microwave-Assisted SPPS Coupling of Sterically Hindered Amino Acids

Causality: The quaternary α-carbon severely restricts the trajectory of incoming nucleophiles. We must use highly reactive coupling reagents (HATU) and elevated temperatures (microwave irradiation) to drive the reaction to completion and prevent deletion sequences.

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

-

Deprotection: Treat with 20% piperidine in DMF for 2 x 5 minutes to remove the temporary Fmoc group. Wash thoroughly with DMF.

-

Pre-activation: Dissolve 0.5 mmol (5 eq) of Fmoc-α-Me-Phe-OH and 0.48 mmol (4.8 eq) of HATU in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Stir for 1 minute. (Causality: A slight deficit of HATU relative to the amino acid prevents the irreversible guanidinylation of the growing peptide's N-terminus).

-

Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes.

-

Double Coupling: Because α-methyl amino acids are notoriously difficult to couple, repeat steps 3 and 4 with fresh reagents to ensure >99% coupling efficiency.

-

Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Workflow for converting the monohydrate precursor into a peptide via MW-SPPS.

References

-

Sigma-Aldrich - CAS 23239-35-2: 2-Methyl-l-phenylalanine monohydrate

-

Alfa Chemistry - CAS 23239-35-2 2-Methyl-L-phenylalanine monohydrate[3]

-

CymitQuimica - CAS 23239-35-2: 2-Methyl-L-phenylalanine monohydrate[2]

-

Journal of the American Chemical Society - Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics[1]

Sources

Methodological & Application

incorporating 2-Methyl-L-phenylalanine into peptide sequences

The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. Among these, 2-Methyl-L-phenylalanine (

This application note provides an authoritative, in-depth guide on the mechanistic rationale, synthetic challenges, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate

Mechanistic Rationale: The Impact of -Methylation

To effectively utilize

-

Conformational Restriction & Helicity: The

-methyl group severely restricts the -

Noncovalent Peptide Stapling: Recent breakthroughs have leveraged

-MePhe for noncovalent peptide stapling. The unique combination of the bulky -

Proteolytic Shielding: The steric bulk of the

-methyl group physically blocks the active sites of proteolytic enzymes (such as DPP-IV or neprilysin) from accessing the adjacent amide bonds, dramatically extending the serum half-life of the therapeutic peptide.

The Synthetic Challenge: Overcoming Steric Hindrance

The Causality of Synthesis Failure: The exact steric hindrance that provides proteolytic stability makes

Standard coupling reagents (like HBTU or TBTU) operating at room temperature often yield incomplete couplings, leading to truncated or deletion sequences. To overcome this kinetic barrier, highly reactive leaving groups (e.g., OxymaPure) paired with potent carbodiimides (DIC), combined with thermal energy (microwave assistance), are strictly required to drive the reaction to completion .

Quantitative Comparison of Coupling Efficiencies

The following table summarizes the empirical coupling efficiencies of various reagent systems when attempting to couple Fmoc-

| Coupling Reagent System | Temperature | Time | Equivalents | Estimated Efficiency | Scientific Recommendation |

| HBTU / DIPEA | 25°C | 60 min | 4x | < 50% | Not recommended ; high rate of deletion sequences. |

| HATU / HOAt / DIPEA | 25°C | 120 min | 4x (Double) | 85 - 95% | Acceptable for highly heat-sensitive sequences. |

| COMU / DIPEA | 25°C | 120 min | 4x (Double) | 90 - 95% | Good room-temperature alternative to HATU. |

| DIC / OxymaPure | 90°C (Microwave) | 10 min | 5x | > 98% | Optimal ; overcomes kinetic barriers efficiently. |

Optimized SPPS Workflow for -MePhe

Below is the logical workflow for incorporating sterically hindered amino acids, integrating a mandatory self-validation loop to ensure sequence integrity.

Workflow for SPPS incorporating sterically hindered α-methyl amino acids like α-MePhe.

Step-by-Step Methodology: Microwave-Assisted SPPS

This protocol utilizes microwave-assisted heating and DIC/Oxyma chemistry. DIC/Oxyma is specifically chosen over uronium salts (like HATU) for microwave applications because uronium salts can cause irreversible guanidinylation (capping) of the N-terminus at elevated temperatures, permanently terminating peptide elongation .

Objective: Achieve >98% coupling efficiency of Fmoc-

Step 1: Resin Preparation & Swelling

-

Weigh 0.1 mmol of your chosen resin (e.g., Rink Amide AM resin for C-terminal amides).

-

Swell the resin in N,N-dimethylformamide (DMF) for 20 minutes at room temperature.

-

Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of the reactive sites to the bulky

-MePhe derivative.

-

Step 2: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF containing 0.1 M OxymaPure for 3 minutes at 90°C in a microwave peptide synthesizer.

-

Wash thoroughly with DMF (4 × 5 mL).

-

Causality: The addition of OxymaPure during deprotection acts as a scavenger, suppressing base-catalyzed side reactions such as aspartimide formation in susceptible sequences.

-

Step 3: Activation and Sterically Hindered Coupling

-

Reagent Preparation: Dissolve 0.5 mmol (5 equivalents) of Fmoc-

-MePhe-OH and 0.5 mmol of OxymaPure in 2 mL of DMF. Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). -

Reaction: Transfer the activated mixture to the resin. Heat at 90°C for 10 minutes in the microwave synthesizer.

-

Wash the resin with DMF (4 × 5 mL).

Step 4: System Self-Validation (Quality Control Checkpoint)

Sterically hindered amines frequently yield false negatives in colorimetric assays like the Kaiser test. Therefore, a self-validating analytical step is mandatory before proceeding.

-

Withdraw a micro-aliquot (approx. 1-2 mg) of resin beads.

-

Treat with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in H2O/Acetonitrile.

-

Analyze via LC-MS.

-

Validation Criteria: Confirm the presence of the mass shift corresponding to the successful addition of the

-MePhe residue (+161.2 Da ). Ensure no peak corresponding to the uncoupled precursor remains.

-

Step 5: Capping (Critical for Hindered Amino Acids)

If the LC-MS validation reveals trace amounts of unreacted amines (<2%), do not proceed to the next deprotection step.

-

Treat the resin with Acetic Anhydride (

) and DIPEA in DMF (10:5:85 v/v) for 10 minutes at room temperature.-

Causality: Capping permanently acetylates the unreacted chains. This prevents the formation of complex deletion peptides (e.g.,

sequences) that have nearly identical hydrophobicity to the target peptide and are notoriously difficult to separate during final preparative HPLC purification.

-

Step 6: Subsequent Coupling onto -MePhe

Crucial Insight: The amine of the newly coupled

Comprehensive References

-

Title: Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

-

Title: Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics Source: Journal of the American Chemical Society (JACS) URL: [Link]

-

Title: Advances in solid-phase peptide synthesis in aqueous media (ASPPS) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Peptides, solid-phase synthesis and characterization Source: Electronic Journal of Biotechnology / SciELO URL: [Link]

Application Note: Advanced Coupling Protocols for 2-Methyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of sterically hindered amino acids, such as 2-Methyl-L-phenylalanine (Fmoc-Phe(2-Me)-OH) and its

However, the very steric bulk that provides these pharmacological advantages creates significant thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (e.g., DCC, HBTU) frequently fail to drive these reactions to completion, resulting in deletion sequences, low overall yields, and complex purification profiles. This application note provides a self-validating, mechanistic guide to successfully coupling 2-Methyl-L-phenylalanine using state-of-the-art reagents and microwave-assisted methodologies.

Mechanistic Insights: The Steric Challenge

The difficulty in coupling 2-Methyl-L-phenylalanine arises from the methyl substitution at the ortho-position of the phenyl ring (or the

To overcome this high activation energy (

-

Hyper-Reactive Leaving Groups: Converting the carboxylic acid into an extremely reactive intermediate (e.g., an OAt ester or an Oxyma ester) that lowers the transition state energy.

-

Anchimeric Assistance: Utilizing leaving groups like 1-hydroxy-7-azabenzotriazole (HOAt), where the pyridine nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction [3].

Reagent Selection Causality

-

HATU: Generates the highly reactive OAt ester. It is the gold standard for room-temperature hindered couplings but carries a risk of guanidinylation if the unprotected resin amine reacts directly with the uronium salt [3].

-

DIC / Oxyma Pure: Generates an Oxyma active ester. It is highly efficient, non-explosive, and incapable of causing guanidinylation, making it the premier choice for extended coupling times and Microwave-Assisted SPPS (MA-SPPS) [4].

-

TFFH: Generates an acyl fluoride. Fluoride is a small, highly electronegative leaving group that is uniquely suited for the most extreme cases of steric hindrance (e.g., consecutive

-disubstituted amino acids)[2].

Comparative Data: Coupling Reagents for Hindered Amino Acids

The following table summarizes the quantitative and qualitative parameters of primary coupling reagents used for 2-Methyl-L-phenylalanine[2, 3, 5].

| Coupling Reagent | Activation Intermediate | Relative Kinetics | Epimerization Risk | Guanidinylation Risk | Recommended Use Case |

| HBTU / HOBt | OBt Ester | Slow | Moderate | Yes | Standard AAs (Not recommended for 2-Me-Phe) |

| HATU / DIPEA | OAt Ester | Very Fast | Low | Yes | Room-temp synthesis; single hindered couplings |

| COMU / DIPEA | Oxyma Ester | Very Fast | Very Low | Yes | High-efficiency room-temp synthesis |

| DIC / Oxyma | Oxyma Ester | Fast | Very Low | No | MA-SPPS; extended overnight couplings |

| TFFH / DIPEA | Acyl Fluoride | Moderate | Moderate | No | Extreme steric clash (e.g., adjacent bulky AAs) |

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system : the success of the coupling must be empirically verified via a Kaiser (Ninhydrin) or TNBS test before proceeding to Fmoc deprotection.

Protocol A: High-Efficiency Room Temperature Coupling (HATU)

Use this protocol for standard automated or manual SPPS when microwave synthesizers are unavailable.

Reagents: Fmoc-2-Methyl-L-phenylalanine (4.0 eq), HATU (3.9 eq), DIPEA (8.0 eq), DMF or NMP. Causality Note: HATU is used at 3.9 eq (slightly less than the amino acid) to ensure no excess uronium salt is available to cap the resin-bound amine via guanidinylation.

-

Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Pre-Activation: In a separate vial, dissolve 4.0 eq of Fmoc-2-Methyl-L-phenylalanine and 3.9 eq of HATU in a minimal volume of NMP (NMP disrupts peptide aggregation better than DMF). Add 8.0 eq of DIPEA.

-

Incubation: Allow the mixture to pre-activate for exactly 2 minutes (color will change to pale yellow).

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours .

-

Validation: Drain and wash the resin (DMF 3 × 1 min, DCM 3 × 1 min). Perform a Kaiser test.

-

If Blue (Positive): Proceed to Double Coupling (Repeat steps 2-4 with fresh reagents for 2 hours).

-

If Yellow/Colorless (Negative): Proceed to the next cycle.

-

Protocol B: Microwave-Assisted SPPS (DIC / Oxyma Pure)

Use this protocol for optimal yields, reduced reaction times, and greener synthesis profiles [4].

Reagents: Fmoc-2-Methyl-L-phenylalanine (5.0 eq), DIC (5.0 eq), Oxyma Pure (5.0 eq), DMF.

-

Deprotection: 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation if applicable). Microwave at 75°C for 3 minutes. Wash with DMF (4 × 1 min).

-

Preparation: Dissolve 5.0 eq of Fmoc-2-Methyl-L-phenylalanine and 5.0 eq of Oxyma Pure in DMF.

-

Activation: Add 5.0 eq of DIC to the amino acid/Oxyma solution. Stir for 1 minute.

-

Coupling: Add the mixture to the resin. Microwave at 75°C for 15 minutes .

-

Causality Note: Thermal energy overcomes the steric activation barrier, while Oxyma Pure maintains a near-neutral pH, suppressing heat-induced epimerization.

-

-

Validation: Wash with DMF (4 × 1 min). Perform a Kaiser test. Double couple at 75°C for 10 minutes if necessary.

Pathway and Workflow Visualizations

The following diagrams map the logical decision-making process for hindered couplings and the chemical activation pathways.

Caption: Iterative SPPS decision matrix for coupling sterically hindered amino acids.

Caption: Chemical activation pathways of 2-Methyl-L-phenylalanine using HATU vs. DIC/Oxyma.

Troubleshooting & Optimization

If standard protocols yield persistent positive Kaiser tests after double coupling, implement the following cascading interventions:

-

Solvent Optimization: Switch from 100% DMF to a 1:1 mixture of DMF:NMP or DCM:DMF. NMP is superior at disrupting inter-chain hydrogen bonding that causes peptide aggregation, which exacerbates steric hindrance [2].

-

Chaotropic Salts: Add 0.1 M LiCl to the coupling solvent. Lithium ions disrupt secondary structure formation on the resin, exposing the N-terminal amine for nucleophilic attack.

-

Acyl Fluoride Generation: If coupling onto another hindered residue (e.g., 2-Me-Phe onto Aib), abandon active esters and use TFFH to generate an acyl fluoride in situ. Acyl fluorides are small enough to penetrate extreme steric bulk without forming oxazolone intermediates that lead to epimerization [2, 3].

-

Capping: Always cap unreacted amines (Acetic Anhydride/DIPEA) before Fmoc deprotection to prevent the accumulation of difficult-to-separate deletion sequences (

impurities).

References

-

Kumar, A., et al. "Greening the synthesis of peptide therapeutics: an industrial perspective." Green Chemistry, Royal Society of Chemistry (2020). Available at:[Link]

-

Manne, S. R., et al. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Synthesis, Digital CSIC (2020). Available at:[Link]

Application Note: Advanced Peptide Stabilization Strategies Using 2-Methyl-L-Phenylalanine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

As a Senior Application Scientist, I frequently encounter the primary bottleneck in peptide drug development: the rapid proteolytic degradation of native sequences in vivo. To overcome this, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of peptidomimetic design. Among these, 2-Methyl-L-phenylalanine stands out as a transformative building block for engineering metabolic stability and structural rigidity.

Mechanistic Causality: The Physics of Peptide Stability

Why does the incorporation of 2-Methyl-L-phenylalanine confer such extreme stability to otherwise fragile peptides? The causality is rooted in both thermodynamics and steric physics:

-

Conformational Restriction (The Thorpe-Ingold Effect): The addition of a methyl group at the α-carbon severely restricts the rotational freedom of the

and -

Protease Evasion via Steric Clash: Endopeptidases and exopeptidases (e.g., Trypsin, DPP-IV) require the peptide backbone to adopt an extended

-strand conformation to fit within their catalytic clefts. The rigid helical induction, combined with the sheer steric bulk of the α-methyl group, physically prevents this induced fit. The peptide bond cannot reach the transition state required for hydrolysis . -

Non-Covalent Stapling: Beyond backbone restriction, the aromatic phenyl ring of 2-Me-L-Phe facilitates non-covalent "stapling" via

stacking with adjacent aromatic residues. This creates a hydrophobic shield that further locks the bioactive conformation, mimicking the stability of hydrocarbon-stapled peptides without the synthetic complexity of ruthenium-catalyzed olefin metathesis , [[1]]([Link]).

Caption: Mechanism of protease resistance conferred by 2-Methyl-L-phenylalanine.

Quantitative Stability Profiling

The integration of 2-Methyl-L-phenylalanine yields exponential improvements in pharmacokinetic metrics. Below is a comparative summary based on recent non-covalent stapling studies of the H3 Relaxin B-chain .

| Peptide Scaffold | Sequence Modification | Serum Half-Life ( | Protease Resistance | Receptor Affinity ( |

| Wild-Type (WT) | None | < 15 mins | Susceptible | ~ 1.2 nM |

| Mono-substituted | Canonical L-Phe | ~ 45 mins | Moderate | ~ 1.5 nM |

| Stapled Mimetic | 2-Methyl-L-Phe (Pos 13/17) | > 24 hours | Highly Resistant | ~ 0.8 nM |

Self-Validating Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail when incorporating α,α-disubstituted amino acids due to severe steric hindrance at the nucleophilic amine. The following protocols are designed as self-validating systems to ensure success.

Protocol A: High-Efficiency SPPS for Sterically Hindered UAAs

Causality for Reagent Choice: We replace standard HBTU with HATU and HOAt. HOAt exhibits a neighboring group effect (via its nitrogen atom) that dramatically accelerates the coupling of sterically hindered amino acids.

Step-by-Step Methodology:

-

Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes to maximize surface area exposure.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

-

Pre-activation: Dissolve 4 eq of Fmoc-2-Methyl-L-Phe-OH, 4 eq of HATU, and 4 eq of HOAt in minimal DMF. Add 8 eq of DIPEA. Allow pre-activation for 2 minutes.

-

Coupling: Add the activated mixture to the resin. React for 3-4 hours at room temperature. Alternative: Utilize microwave-assisted SPPS at 75°C for 15 minutes to overcome the activation energy barrier caused by steric bulk.

-

Self-Validation (Kaiser Test): Perform a Kaiser test. If positive (blue beads indicating unreacted amines), repeat steps 3 and 4 (double coupling). If negative (yellow), proceed.

-

Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion sequences.

-

Cleavage: Cleave the final peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

Caption: Workflow for SPPS incorporating sterically hindered 2-Methyl-L-phenylalanine.

Protocol B: Self-Validating Serum Stability Assay

Causality for Quenching: Using 15% Trichloroacetic acid (TCA) instantly denatures serum proteases, locking the degradation profile at the exact time point. Without this, residual protease activity during sample processing (e.g., centrifugation) will skew the kinetic data.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM stock solution of the purified 2-Me-L-Phe peptidomimetic in PBS (pH 7.4).

-

Incubation: Mix the peptide stock 1:1 with 100% human serum (final concentration: 50% serum, 500 µM peptide). Incubate in a thermomixer at 37°C.

-

Sampling: At

and -

Quenching (Validation Control): Immediately quench the enzymatic activity by adding 50 µL of ice-cold 15% TCA. Vortex for 10 seconds.

-

Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

-

Analysis: Analyze the clear supernatant via RP-HPLC and LC-MS. Plot the AUC (Area Under the Curve) of the intact peptide mass over time to calculate the half-life (

).

References

-

[2] Bathgate, R. A. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society.[Link]

-

[1] Bathgate, R. A. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate.[Link]

-

[3] Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. PMC / ACS Publications.[Link]

-

[4] Neugebauer, W., et al. (2000). Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities. PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Methyl-L-phenylalanine in the Design of Enzyme Inhibitors and Peptidomimetics

Introduction & Structural Rationale

In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of native peptides and designing highly specific small-molecule inhibitors remain critical challenges. 2-Methyl-L-phenylalanine (also known as α-Methylphenylalanine, α-MePhe, or AMPA) has emerged as a powerful non-coded amino acid to address these hurdles[1],[2].

The incorporation of a methyl group at the α-carbon of L-phenylalanine fundamentally alters the molecule's physicochemical properties. This simple α-methylation eliminates the α-proton and introduces significant steric bulk, which restricts the Ramachandran dihedral angles (

Mechanistic Causality in Drug Design

Direct Enzyme Inhibition: The Catecholamine Pathway

As a structural analog of L-phenylalanine, α-MePhe acts as a potent competitive inhibitor of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) [1],[4].

-

Causality: Native PAH and TH enzymes require the abstraction of protons and the formation of specific transition states to hydroxylate the aromatic ring. When α-MePhe binds to the active site, the bulky α-methyl group prevents the precise alignment required for catalytic turnover, trapping the enzyme in an unproductive state[6]. This blockade halts the conversion of L-phenylalanine to L-tyrosine, and subsequently to L-DOPA, leading to a targeted depletion of catecholamine neurotransmitters (dopamine, norepinephrine)[1].

Peptidomimetics: Proteolytic Resistance and Conformational Stapling

In the design of peptide-based enzyme inhibitors and receptor antagonists, native L-phenylalanine is highly susceptible to cleavage by exopeptidases and endopeptidases. Substituting L-Phe with α-MePhe provides profound metabolic stability[5].

-

Causality (Protease Resistance): Proteolytic enzymes (such as Angiotensin-Converting Enzyme [ACE] or plasma aminopeptidases) rely on the presence of an α-proton to form a tetrahedral intermediate during peptide bond hydrolysis. The absence of this proton in α-MePhe, combined with the severe steric clash introduced by the methyl group within the protease's S1/S1' binding pockets, renders the peptide bond virtually uncleavable[5].

-

Causality (Conformational Pre-organization): The steric constraints of the α-methyl group strongly restrict the peptide backbone to

-helical or

Visualizing the Mechanism of Action

Metabolic pathway showing competitive inhibition of PAH and TH by α-MePhe.

Quantitative Data Summary

The strategic incorporation of α-MePhe yields measurable improvements in both binding affinity and half-life, as summarized in the literature data below:

| Compound / Target | Application | Key Pharmacological Outcome | Reference |

| α-MePhe (AMPA) | PAH / TH Inhibition | Induces hyperphenylalaninemia; depletes catecholamines. | [1],[6] |

| R 892 (Kinin B1 Antagonist) | Peptidomimetic | Highly resistant to ACE & aminopeptidases; Potency pA2 = 8.8. | [5] |

| H3B10-22R(13/17αF) | RXFP3 Antagonist | Enhanced α-helical stability; superior serum half-life. | [3] |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both the synthesis and the biological stability of α-MePhe-containing peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-α-MePhe

Expert Insight & Causality: The steric hindrance that makes α-MePhe resistant to proteases also makes it notoriously difficult to couple during SPPS. The α-methyl group shields the nucleophilic amine. Standard coupling reagents (like HBTU) will fail. Highly reactive uronium salts (HATU) combined with HOAt are required to force the reaction.

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

-

Activation (Crucial Step): In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-α-MePhe, 3 eq of HATU, and 3 eq of HOAt in minimal DMF. Add 6 eq of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 hours (or use microwave assistance at 75°C for 15 minutes).

-

Double Coupling (Self-Validation): Drain the reaction mixture and immediately repeat Steps 3 and 4. Do not skip this step for α,α-dialkyl amino acids.

-

Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted amines, preventing deletion sequences that complicate HPLC purification.

-

Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Self-Validating Proteolytic Stability Assay (LC-MS/MS)